N-[4-(acetylsulfamoyl)phenyl]-2-ethylhexanamide
Description
N-[4-(acetylsulfamoyl)phenyl]-2-ethylhexanamide is a sulfonamide derivative characterized by a 2-ethylhexanamide moiety linked to a phenyl ring substituted at the para position with an acetylsulfamoyl group. The acetylsulfamoyl group consists of a sulfonamide (SO₂NH) functionalized with an acetyl substituent (CH₃CO-), which modulates the compound’s polarity and pharmacokinetic properties. This compound is of interest in medicinal chemistry due to the structural versatility of sulfonamides, which are often explored for their biological activity, including enzyme inhibition and antimicrobial effects.
Properties
Molecular Formula |
C16H24N2O4S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-ethylhexanamide |
InChI |
InChI=1S/C16H24N2O4S/c1-4-6-7-13(5-2)16(20)17-14-8-10-15(11-9-14)23(21,22)18-12(3)19/h8-11,13H,4-7H2,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
UYGPNXHYDXTVLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylsulfamoyl)phenyl]-2-ethylhexanamide typically involves multiple steps, starting with the preparation of the acetylsulfamoyl phenyl intermediate. This intermediate is then reacted with 2-ethylhexanamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylsulfamoyl)phenyl]-2-ethylhexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the acetylsulfamoyl group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
Scientific Research Applications
N-[4-(acetylsulfamoyl)phenyl]-2-ethylhexanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]-2-ethylhexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylsulfamoyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[4-(acetylsulfamoyl)phenyl]-2-ethylhexanamide with two closely related sulfonamide derivatives: N-[4-(dipropylsulfamoyl)phenyl]-2-ethylhexanamide (Compound A, ) and N-[4-(N-cyclohexylsulfamoyl)phenyl]acetamide (Compound B, ). Key differences lie in the substituents on the sulfamoyl nitrogen and the amide group, which influence physicochemical properties such as logP, solubility, and molecular weight.
Table 1: Structural and Physicochemical Comparison
Key Observations
Impact of Sulfamoyl Substituents
- The acetyl group in the target compound reduces hydrophobicity compared to the dipropyl groups in Compound A, as reflected in the lower estimated logP (~4.5 vs. 5.16). This enhances aqueous solubility but may reduce membrane permeability .
- In Compound B, the cyclohexyl group introduces steric bulk and hydrophobicity, though its smaller acetamide moiety (vs. 2-ethylhexanamide) lowers molecular weight (296.38 vs. ~368.45 g/mol) .
Amide Group Variations
- The 2-ethylhexanamide group in the target compound and Compound A contributes to higher molecular weights compared to Compound B’s acetamide. This bulky alkyl chain may improve lipid solubility and binding affinity to hydrophobic targets.
Hydrogen-Bonding Capacity All three compounds share one hydrogen bond donor (amide NH).
Structural Validation
- Tools like SHELX (for crystallographic refinement) and ORTEP-3 (for graphical representation) are critical in resolving the stereochemical details of such compounds, as evidenced by their widespread use in crystallography .
Research Implications
- Drug Design : The target compound’s balance between hydrophilicity (acetyl) and lipophilicity (2-ethylhexanamide) makes it a candidate for optimizing pharmacokinetic profiles in sulfonamide-based therapeutics.
- Synthetic Accessibility : The acetyl group simplifies synthesis compared to bulkier substituents like cyclohexyl or dipropyl, which may require multi-step functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
